REACTION_CXSMILES
|
C(C1(CCCCCCCC)C2C=CC=CC=2C2C1=CC=CC=2)CCCCCCC.[C:30]1([O:36][CH3:37])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[CH3:38][O:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1OC.[CH2:48]1[N:53]([N+:54]([O-:56])=[O:55])[CH2:52][N:51]([N+:57]([O-:59])=[O:58])[CH2:50][N:49]1[N+:60]([O-:62])=[O:61].[CH2:63]([O:80][N+:81]([O-:83])=[O:82])[C:64]([CH2:75][O:76][N+:77]([O-:79])=[O:78])([CH2:70][O:71][N+:72]([O-:74])=[O:73])[CH2:65][O:66][N+:67]([O-:69])=[O:68]>C1COCC1.C(#N)C>[C:30]1([O:36][CH3:37])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[CH2:50]1[N:49]([N+:60]([O-:62])=[O:61])[CH2:48][N:53]([N+:54]([O-:56])=[O:55])[CH2:52][N:51]1[N+:57]([O-:59])=[O:58].[CH2:75]([O:76][N+:77]([O-:79])=[O:78])[C:64]([CH2:65][O:66][N+:67]([O-:69])=[O:68])([CH2:63][O:80][N+:81]([O-:83])=[O:82])[CH2:70][O:71][N+:72]([O-:74])=[O:73].[N+:54]([C:43]1[CH:44]=[CH:45][C:40]([O:39][CH3:38])=[CH:41][CH:42]=1)([O-:56])=[O:55]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the scope of the photonitration reaction
|
Type
|
CUSTOM
|
Details
|
was recovered in ca. 90% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C1(CCCCCCCC)C2C=CC=CC=2C2C1=CC=CC=2)CCCCCCC.[C:30]1([O:36][CH3:37])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[CH3:38][O:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1OC.[CH2:48]1[N:53]([N+:54]([O-:56])=[O:55])[CH2:52][N:51]([N+:57]([O-:59])=[O:58])[CH2:50][N:49]1[N+:60]([O-:62])=[O:61].[CH2:63]([O:80][N+:81]([O-:83])=[O:82])[C:64]([CH2:75][O:76][N+:77]([O-:79])=[O:78])([CH2:70][O:71][N+:72]([O-:74])=[O:73])[CH2:65][O:66][N+:67]([O-:69])=[O:68]>C1COCC1.C(#N)C>[C:30]1([O:36][CH3:37])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[CH2:50]1[N:49]([N+:60]([O-:62])=[O:61])[CH2:48][N:53]([N+:54]([O-:56])=[O:55])[CH2:52][N:51]1[N+:57]([O-:59])=[O:58].[CH2:75]([O:76][N+:77]([O-:79])=[O:78])[C:64]([CH2:65][O:66][N+:67]([O-:69])=[O:68])([CH2:63][O:80][N+:81]([O-:83])=[O:82])[CH2:70][O:71][N+:72]([O-:74])=[O:73].[N+:54]([C:43]1[CH:44]=[CH:45][C:40]([O:39][CH3:38])=[CH:41][CH:42]=1)([O-:56])=[O:55]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the scope of the photonitration reaction
|
Type
|
CUSTOM
|
Details
|
was recovered in ca. 90% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(C1(CCCCCCCC)C2C=CC=CC=2C2C1=CC=CC=2)CCCCCCC.[C:30]1([O:36][CH3:37])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[CH3:38][O:39][C:40]1[CH:45]=[CH:44][CH:43]=[CH:42][C:41]=1OC.[CH2:48]1[N:53]([N+:54]([O-:56])=[O:55])[CH2:52][N:51]([N+:57]([O-:59])=[O:58])[CH2:50][N:49]1[N+:60]([O-:62])=[O:61].[CH2:63]([O:80][N+:81]([O-:83])=[O:82])[C:64]([CH2:75][O:76][N+:77]([O-:79])=[O:78])([CH2:70][O:71][N+:72]([O-:74])=[O:73])[CH2:65][O:66][N+:67]([O-:69])=[O:68]>C1COCC1.C(#N)C>[C:30]1([O:36][CH3:37])[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1.[CH2:50]1[N:49]([N+:60]([O-:62])=[O:61])[CH2:48][N:53]([N+:54]([O-:56])=[O:55])[CH2:52][N:51]1[N+:57]([O-:59])=[O:58].[CH2:75]([O:76][N+:77]([O-:79])=[O:78])[C:64]([CH2:65][O:66][N+:67]([O-:69])=[O:68])([CH2:63][O:80][N+:81]([O-:83])=[O:82])[CH2:70][O:71][N+:72]([O-:74])=[O:73].[N+:54]([C:43]1[CH:44]=[CH:45][C:40]([O:39][CH3:38])=[CH:41][CH:42]=1)([O-:56])=[O:55]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC1=C(C=CC=C1)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCCCC)C1(C2=CC=CC=C2C=2C=CC=CC12)CCCCCCCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the scope of the photonitration reaction
|
Type
|
CUSTOM
|
Details
|
was recovered in ca. 90% yield
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C1N(CN(CN1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(CO[N+](=O)[O-])(CO[N+](=O)[O-])CO[N+](=O)[O-])O[N+](=O)[O-]
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |